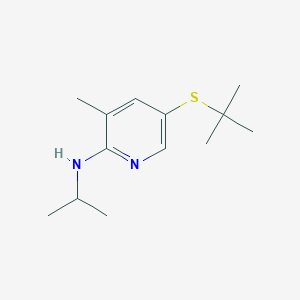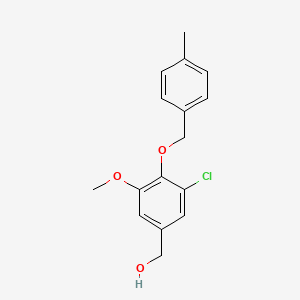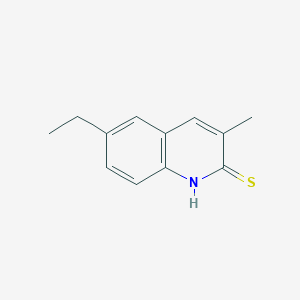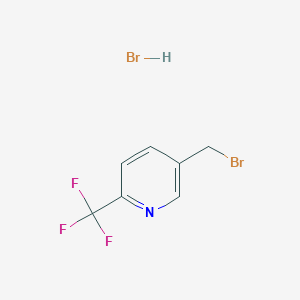
5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide is a chemical compound that features a bromomethyl group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 2-(trifluoromethyl)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure the selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of a different pyridine derivative.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base and a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of new pyridine-based compounds with altered chemical properties.
Scientific Research Applications
5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine
- 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Uniqueness
5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide is unique due to the presence of both a bromomethyl and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H6Br2F3N |
|---|---|
Molecular Weight |
320.93 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(trifluoromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H5BrF3N.BrH/c8-3-5-1-2-6(12-4-5)7(9,10)11;/h1-2,4H,3H2;1H |
InChI Key |
YGOWTELIDAGEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CBr)C(F)(F)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


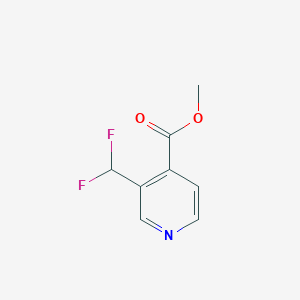
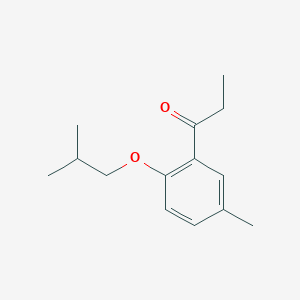
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12999987.png)
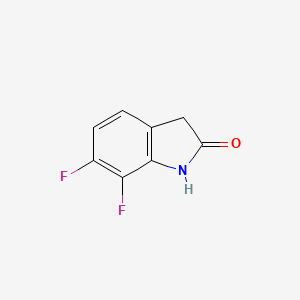
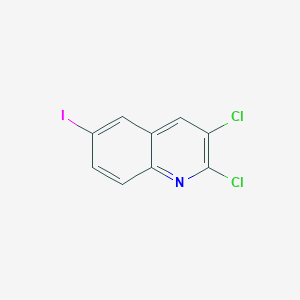
![3-Chlorobicyclo[1.1.1]pentan-1-amine](/img/structure/B13000010.png)
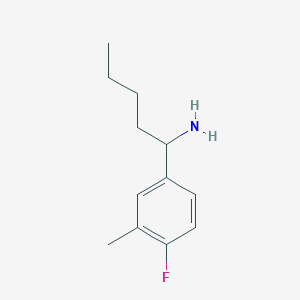
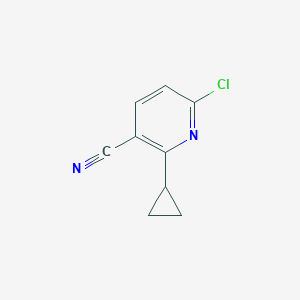
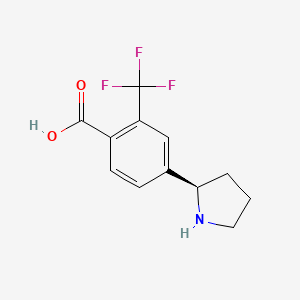
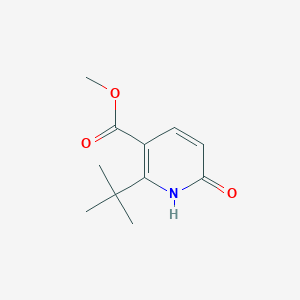
![1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13000049.png)
